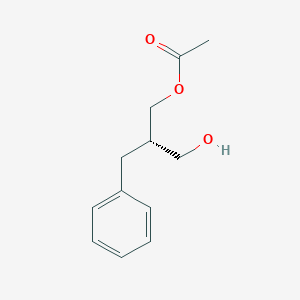
(S)-2-Benzyl-3-hydroxypropyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Acetoxy-2-benzylpropanol is an organic compound with a chiral center, making it optically active. This compound is characterized by an acetoxy group attached to the third carbon of a propanol chain, which is further substituted with a benzyl group on the second carbon. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetoxy-2-benzylpropanol typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-benzylpropanol.
Acetylation: The hydroxyl group of (S)-2-benzylpropanol is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to avoid racemization.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain (S)-3-Acetoxy-2-benzylpropanol in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Acetoxy-2-benzylpropanol may involve:
Large-Scale Acetylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing large-scale purification techniques such as distillation or crystallization to achieve the desired product quality.
化学反应分析
Types of Reactions
(S)-3-Acetoxy-2-benzylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetoxy group can yield the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: (S)-2-benzylpropanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
(S)-3-Acetoxy-2-benzylpropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-3-Acetoxy-2-benzylpropanol involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The benzyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
®-3-Acetoxy-2-benzylpropanol: The enantiomer of (S)-3-Acetoxy-2-benzylpropanol with similar chemical properties but different biological activity.
3-Acetoxy-2-phenylpropanol: A compound with a phenyl group instead of a benzyl group, exhibiting different reactivity and applications.
2-Acetoxy-3-benzylpropanol: A structural isomer with the acetoxy group on the second carbon, leading to different chemical behavior.
Uniqueness
(S)-3-Acetoxy-2-benzylpropanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and structural isomers. The presence of both acetoxy and benzyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
属性
IUPAC Name |
[(2S)-2-benzyl-3-hydroxypropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFARAUSMBSDY-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](CC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
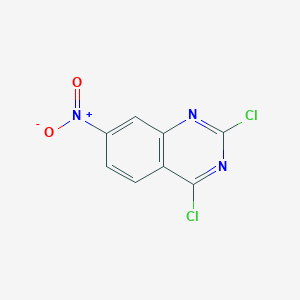
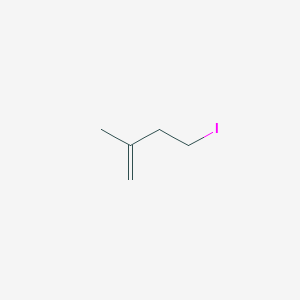
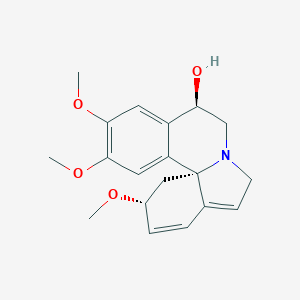

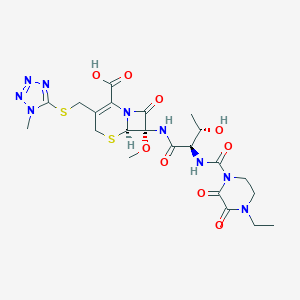
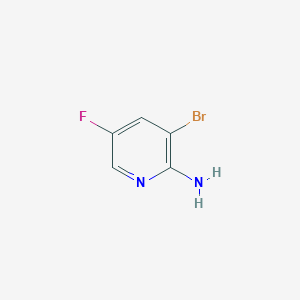

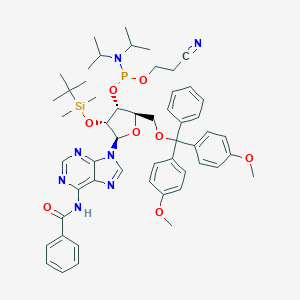
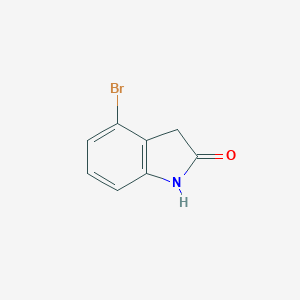
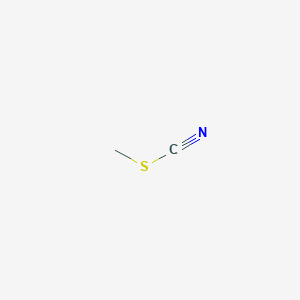
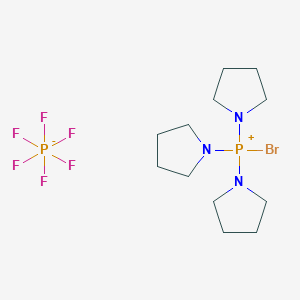
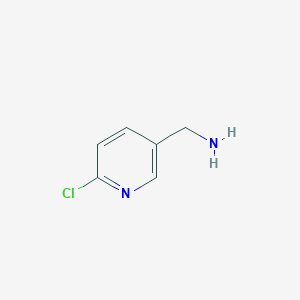
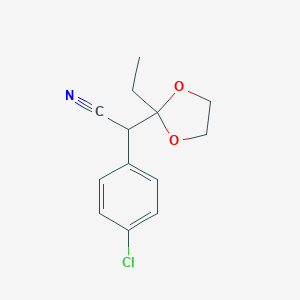
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
